4-アミノ-2-メトキシ-5-ニトロ安息香酸メチル

概要

説明

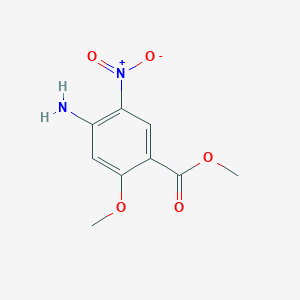

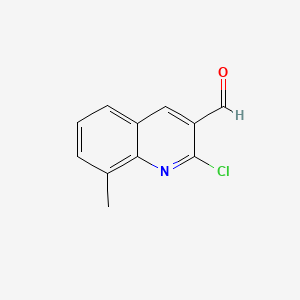

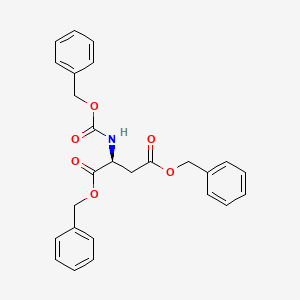

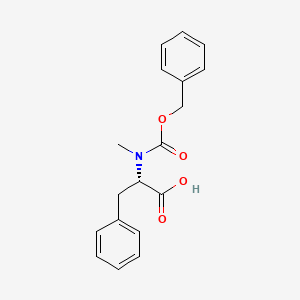

“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C9H10N2O5 . It is also known as "4-Amino-2-methoxy-5-nitrobenzoicacidmethylester" . It appears as a white to pale cream to pale yellow crystalline powder .

Synthesis Analysis

The synthesis of “Methyl 4-amino-2-methoxy-5-nitrobenzoate” involves a reaction with palladium on activated charcoal and hydrogen in methanol . The mixture is stirred under hydrogen at 50 °C for 12 hours. After the palladium on activated charcoal is filtered, the filtrate is concentrated to afford the product .Molecular Structure Analysis

The InChI code for “Methyl 4-amino-2-methoxy-5-nitrobenzoate” is 1S/C9H10N2O5/c1-15-8-4-6 (10)7 (11 (13)14)3-5 (8)9 (12)16-2/h3-4H,10H2,1-2H3 . The InChI key is CUJURECWKNETII-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-amino-2-methoxy-5-nitrobenzoate” include a reaction with palladium on activated charcoal and hydrogen in methanol . This reaction is carried out at 50 °C for 12 hours .Physical and Chemical Properties Analysis

“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is a solid at room temperature . It has a molecular weight of 226.19 g/mol . The compound should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

製薬用途

4-アミノ-2-メトキシ-5-ニトロ安息香酸メチル: は、製薬業界で潜在的な用途を持つ化合物です。これは、特に構造の一部としてニトロ芳香族部分を必要とするさまざまな薬物の合成における前駆体として役立ちます。 この化合物中のニトロ基はアミンに還元することができ、その後、鎮痛薬、解熱薬、抗炎症薬などの幅広い治療薬を作成するために使用できます .

材料科学

材料科学では、この化合物の誘導体は、新規ポリマーまたはコーティングの製造に使用できます。その分子構造により、熱安定性、剛性、溶解度などの材料の物理的特性を変更できる官能基を導入できます。 この適応性により、さまざまな用途向けの高度な材料を開発するための貴重な構成要素となっています.

化学合成

4-アミノ-2-メトキシ-5-ニトロ安息香酸メチル: は、多段階合成プロセスで重要な役割を果たします。アシル化、ニトロ化、臭素化などの反応を連続して行うことで、複雑な有機化合物を生成できます。 これらの反応は、染料、顔料、その他の工業化学品の製造において基本的なものです .

分析化学

この化合物は、その明確に定義された特性により、クロマトグラフィー分析における標準物質または参照物質として使用できます。これにより、機器の校正が可能になり、HPLC、LC-MS、UPLCなどの分析方法の精度が確保されます。 サンプル中の存在は、特定の化学プロセスまたは汚染レベルを示している可能性があります .

生化学

生化学では、4-アミノ-2-メトキシ-5-ニトロ安息香酸メチルは、特にニトロレダクターゼ酵素を含む酵素研究に使用できます。 これらの酵素は、ニトロ芳香族化合物の代謝経路に役割を果たし、この化合物との相互作用を研究することで、その作用機序と潜在的なバイオテクノロジー的用途に関する洞察が得られます .

環境科学

ニトロ芳香族化合物の環境への影響は、重要な研究分野です。4-アミノ-2-メトキシ-5-ニトロ安息香酸メチルは、環境におけるそのような化合物の分解経路と持続性を研究するために使用できます。 その挙動を理解することで、汚染物質のより良い管理戦略とバイオ修復技術の開発につながる可能性があります .

Safety and Hazards

“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

作用機序

Mode of Action

It is known that nitro compounds, such as Methyl 4-amino-2-methoxy-5-nitrobenzoate, contain a nitro group (−NO2) that is a hybrid of two equivalent resonance structures . This group may interact with its targets in a specific manner, leading to changes in the target molecules . .

Biochemical Pathways

Nitro compounds can participate in various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines

生化学分析

Biochemical Properties

Methyl 4-amino-2-methoxy-5-nitrobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the nitro reduction pathway, where it undergoes reduction to form corresponding amines . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of Methyl 4-amino-2-methoxy-5-nitrobenzoate on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, Methyl 4-amino-2-methoxy-5-nitrobenzoate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-amino-2-methoxy-5-nitrobenzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of Methyl 4-amino-2-methoxy-5-nitrobenzoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Methyl 4-amino-2-methoxy-5-nitrobenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in these pathways highlights its role in cellular metabolism and biochemical reactions.

Transport and Distribution

The transport and distribution of Methyl 4-amino-2-methoxy-5-nitrobenzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

Methyl 4-amino-2-methoxy-5-nitrobenzoate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its participation in cellular processes.

特性

IUPAC Name |

methyl 4-amino-2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJURECWKNETII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866754 | |

| Record name | Methyl 4-amino-2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59338-84-0 | |

| Record name | Benzoic acid, 4-amino-2-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-5-nitro-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-amino-5-nitro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol](/img/structure/B1582587.png)